3-cyclopentyl-2-methoxypropanoic acid
CAS No.: 1779796-11-0
Cat. No.: VC11498037
Molecular Formula: C9H16O3
Molecular Weight: 172.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1779796-11-0 |
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Molecular Formula | C9H16O3 |
Molecular Weight | 172.2 |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-cyclopentyl-2-methoxypropanoic acid denotes a three-carbon chain (propanoic acid) with the following substituents:
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A methoxy group (-OCH₃) at the second carbon.
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A cyclopentyl group (C₅H₉) at the third carbon.
The molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. The compound features two stereocenters at carbons 2 and 3, necessitating enantiomeric resolution for applications requiring chirally pure forms .
Key Structural Analogues from Literature:
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3-(2-Oxocyclopentyl)propanoic acid (CAS 3296-45-5): A related compound with a ketone group on the cyclopentyl ring, synthesized via cyclopentanone and acrylate reactions .
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2-Acetylamino-3-(2-oxocyclopentyl)propionic acid methyl ester (CAS 87269-85-0): An ester derivative with an acetylated amino group, highlighting the versatility of cyclopentyl-propanoic acid frameworks in drug intermediates .
Synthetic Pathways and Reaction Mechanisms
Hypothetical Synthesis Based on Patent CN103508890A
The patent CN103508890A outlines a one-pot synthesis for 3-(2-oxocyclopentyl)propionic acid and its esters . While this method targets a ketone-bearing analog, it provides a foundational strategy for synthesizing 3-cyclopentyl-2-methoxypropanoic acid through modifications:
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Cyclopentanone as a Precursor: Cyclopentanone reacts with morpholine and p-toluenesulfonic acid under reflux to form an enamine intermediate.
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Acrylate Addition: Ethyl acrylate is added to the enamine, undergoing conjugate addition to yield 3-(2-oxocyclopentyl)propionic ester.
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Reduction and Methylation:
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The ketone group in 3-(2-oxocyclopentyl)propionic acid could be reduced to a hydroxyl group using NaBH₄ or catalytic hydrogenation.
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Subsequent methylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) would introduce the methoxy group at position 2.
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Reaction Scheme:
Yield Considerations: The original patent reports yields ≥90% for 3-(2-oxocyclopentyl)propionic esters . Introducing reduction and methylation steps may lower yields to ~70–80%, depending on reaction optimization.
Physicochemical Properties
Predicted Properties
Using data from analogous compounds :
Property | Value |
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Molecular Formula | C₉H₁₆O₃ |
Molecular Weight | 172.22 g/mol |
Boiling Point | ~250–270°C (estimated) |
LogP (Partition Coefficient) | 1.2–1.5 (indicating moderate lipophilicity) |
Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) |
Spectroscopic Data
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IR Spectroscopy: Expected peaks for carboxylic acid (-COOH, ~2500–3300 cm⁻¹), methoxy (-OCH₃, ~2830–2940 cm⁻¹), and cyclopentyl C-H stretches (~2850–2960 cm⁻¹).
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NMR (¹H):
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δ 1.2–2.1 ppm (cyclopentyl protons).
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δ 3.3–3.5 ppm (methoxy singlet).
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δ 2.5–2.8 ppm (CH₂ adjacent to carboxylic acid).
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Applications in Pharmaceutical Chemistry
Role as a Drug Intermediate
Compounds with cyclopentyl and methoxy substituents are prevalent in PDE9 inhibitors and antiviral agents. For example:
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PDE9A Inhibitors: 3-(2-Oxocyclopentyl)propionic acid is a key intermediate for PDE9A modulators, which target neurodegenerative diseases . The methoxy variant could enhance blood-brain barrier permeability.
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Antiviral Agents: Acyclic nucleoside phosphonates with propanoic acid side chains exhibit activity against DNA viruses . Structural modifications, such as cyclopentyl groups, improve target binding.
Chiral Resolution Requirements
The two stereocenters in 3-cyclopentyl-2-methoxypropanoic acid necessitate enantiopure synthesis. Capillary electrophoresis (CE) with β-cyclodextrin as a chiral selector has resolved similar compounds with resolutions of 1.51–2.94 .
Analytical and Purification Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 70:30) for purity analysis.
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GC-MS: Suitable for ester derivatives (e.g., methyl ester) to assess volatility and fragmentation patterns.
Chiral Separation
As demonstrated for acyclic nucleoside phosphonates , CE under alkaline conditions (pH 9.6–10.3) with 20 mg/mL β-cyclodextrin achieves baseline separation of enantiomers in 7–28 minutes.
Challenges and Future Directions
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Synthetic Optimization: Reducing the ketone intermediate without over-reduction or side reactions remains a challenge. Catalytic transfer hydrogenation may offer better control.
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Scalability: The one-pot method from CN103508890A is industrially viable but requires adaptation for the additional methylation step.
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Biological Testing: Hypothetical antiviral or neuroprotective properties need validation via in vitro assays.
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